Cdk7-IN-27

Description

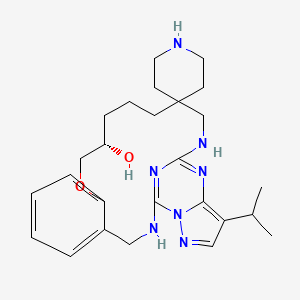

Structure

3D Structure

Properties

Molecular Formula |

C26H37N7O2 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

(12S)-22-propan-2-ylspiro[10-oxa-2,18,20,24,25,26-hexazatetracyclo[17.6.1.04,9.021,25]hexacosa-1(26),4,6,8,19,21,23-heptaene-16,4'-piperidine]-12-ol |

InChI |

InChI=1S/C26H37N7O2/c1-18(2)21-15-30-33-23(21)31-24-29-17-26(10-12-27-13-11-26)9-5-7-20(34)16-35-22-8-4-3-6-19(22)14-28-25(33)32-24/h3-4,6,8,15,18,20,27,34H,5,7,9-14,16-17H2,1-2H3,(H2,28,29,31,32)/t20-/m0/s1 |

InChI Key |

ODTNVBQMSINVPK-FQEVSTJZSA-N |

Isomeric SMILES |

CC(C)C1=C2N=C3NCC4(CCC[C@@H](COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |

Canonical SMILES |

CC(C)C1=C2N=C3NCC4(CCCC(COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Cdk7-IN-27: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[1][2] Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.

Cdk7-IN-27 (also referred to as Compound 37) is a selective inhibitor of CDK7. This technical guide provides a detailed overview of its mechanism of action, supported by available quantitative data, generalized experimental protocols, and visual representations of the key pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported biochemical potency, cellular activity, and metabolic stability of this compound.

| Parameter | Value | Assay/Cell Line | Source |

| Ki | 3 nM | Kinase Inhibition Assay | TargetMol[3] |

Table 1: Biochemical Potency of this compound

| Parameter | Value | Cell Line | Conditions | Source |

| EC50 | 1.49 µM | MDA-MB-453 | 5-day incubation | TargetMol[3] |

Table 2: Cellular Activity of this compound

| Species | System | Half-life (t½) | Concentration | Incubation Time | Source |

| Mouse | Liver Microsomes | 38.5 min | 1 µM | 24 hours | TargetMol[3] |

| Human | Liver Microsomes | 34.1 min | 1 µM | 24 hours | TargetMol[3] |

Table 3: Metabolic Stability of this compound

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of CDK7, leading to a dual impact on transcription and cell cycle progression.

Inhibition of Cell Cycle Progression

By inhibiting the CAK activity of CDK7, this compound prevents the activating T-loop phosphorylation of cell cycle CDKs, including CDK1 and CDK2.[2][4] This leads to a halt in cell cycle progression, reportedly causing a G0/G1 phase arrest.[3] A key downstream event of this inhibition is the prevention of Retinoblastoma (Rb) protein phosphorylation.[3] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry.

Disruption of Transcription

As a core component of TFIIH, CDK7 is responsible for phosphorylating Serine 5 (Ser5) and Serine 7 (Ser7) of the RNA Polymerase II C-terminal domain.[5] This phosphorylation is crucial for transcription initiation and promoter escape. By inhibiting CDK7, this compound is expected to decrease Pol II CTD phosphorylation, leading to a widespread disruption of gene transcription. This is a particularly effective anti-cancer strategy as tumor cells are often highly dependent on the transcription of oncogenes driven by super-enhancers.[1]

Experimental Protocols

While the specific protocols for the characterization of this compound are not publicly available, this section provides detailed, standard methodologies for the key experiments typically used to evaluate CDK7 inhibitors.

Biochemical Kinase Inhibition Assay (for Ki determination)

This assay measures the direct inhibition of CDK7 kinase activity by the compound.

-

Reagents and Materials :

-

Recombinant human CDK7/Cyclin H/MAT1 complex.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).

-

Substrate: A peptide derived from the Pol II CTD or a generic kinase substrate like Myelin Basic Protein (MBP).

-

This compound serially diluted in DMSO.

-

Phosphocellulose filter paper and wash buffer (e.g., 0.75% phosphoric acid).

-

Scintillation counter.

-

-

Procedure :

-

Prepare a reaction mixture containing kinase buffer, recombinant CDK7 complex, and the chosen substrate.

-

Add serially diluted this compound to the reaction mixture and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter papers extensively with wash buffer to remove unincorporated ATP.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

-

Cell Proliferation Assay (for EC50 determination)

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Reagents and Materials :

-

MDA-MB-453 breast cancer cells.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

This compound serially diluted in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).

-

Plate reader (luminescence, fluorescence, or absorbance).

-

-

Procedure :

-

Seed MDA-MB-453 cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM). Include a DMSO-only control.

-

Incubate the plates for the specified duration (e.g., 5 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for signal development.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Normalize the data to the DMSO control and plot the percentage of cell viability against the inhibitor concentration.

-

Calculate the EC50 value using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Reagents and Materials :

-

Cancer cell line of interest.

-

6-well cell culture plates.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Cell fixation solution (e.g., ice-cold 70% ethanol).

-

DNA staining solution (e.g., PBS containing propidium iodide (PI) and RNase A).

-

Flow cytometer.

-

-

Procedure :

-

Plate cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound (e.g., at 1x and 5x EC50) and a DMSO control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cells in the DNA staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, measuring the fluorescence of the DNA-bound PI.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a potent and selective inhibitor of CDK7. Its mechanism of action is rooted in the dual function of its target: regulating both the cell cycle machinery and the core transcription apparatus. By inhibiting CDK7, this compound effectively induces cell cycle arrest and disrupts the transcriptional programs on which cancer cells are heavily dependent. The data presented in this guide, along with the outlined experimental methodologies, provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound.

References

- 1. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7-IN-27_TargetMol [targetmol.com]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of Cdk7-IN-27: A Technical Overview

For Immediate Release

Cambridge, MA – November 7, 2025 – The discovery of Cdk7-IN-27, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), represents a significant advancement in the field of targeted cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this novel pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitor for researchers, scientists, and drug development professionals.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[4][5] Due to its dual role in promoting cell proliferation and gene expression, CDK7 has emerged as a compelling target for anticancer drug discovery.

Discovery of this compound

This compound, also referred to as compound 37 in preclinical development, was identified through a structure-based drug design campaign focused on developing selective inhibitors of CDK7. The core of this compound is a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure known to interact with the ATP-binding pocket of various kinases.[6][7] The discovery process involved the synthesis and screening of a library of derivatives, with a focus on optimizing potency and selectivity against other kinases.

Quantitative Biological Data

This compound has demonstrated potent and selective inhibition of CDK7 in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.

| Biochemical Assay | Value | Reference |

| CDK7 Ki | 3 nM | [8] |

| Cellular Assays | Cell Line | Value | Reference |

| Cell Proliferation EC50 | MDA-MB-453 | 1.49 µM | [8] |

| Pharmacokinetic Properties | Matrix | Value | Reference |

| Metabolic Stability (t½) | Mouse Liver Microsomes | 38.5 min | [8] |

| Metabolic Stability (t½) | Human Liver Microsomes | 34.1 min | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay

The inhibitory activity of this compound against CDK7 was determined using a radiometric kinase assay. The assay was performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, and 1 µM ATP. Recombinant human CDK7/Cyclin H/MAT1 complex was incubated with the test compound and [γ-33P]ATP. The reaction was initiated by the addition of a peptide substrate. After incubation at 30°C, the reaction was stopped, and the radioactivity incorporated into the substrate was measured using a scintillation counter. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Proliferation Assay

The effect of this compound on cell proliferation was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. MDA-MB-453 cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. At the end of the incubation period, CellTiter-Glo reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. The EC50 value was determined by fitting the dose-response curve to a four-parameter logistic equation.

Cell Cycle Analysis

MDA-MB-453 cells were treated with this compound for 24 hours. The cells were then harvested, washed with PBS, and fixed in 70% ethanol. After fixation, the cells were washed again and stained with a solution containing propidium iodide and RNase A. The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software. This compound was observed to cause a dose-dependent arrest of cells in the G0/G1 phase.[8]

Western Blot Analysis

To assess the effect of this compound on CDK7-mediated signaling, MDA-MB-453 cells were treated with the inhibitor for 24 hours. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phosphorylated retinoblastoma protein (pRb) and total Rb. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system. Treatment with this compound resulted in a decrease in the phosphorylation of the retinoblastoma protein.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving CDK7 and a general workflow for the characterization of a CDK7 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of CDK7 with promising preclinical activity. Its discovery provides a valuable chemical probe to further investigate the biology of CDK7 and a potential lead for the development of novel anticancer therapeutics. The data and protocols presented in this guide are intended to facilitate further research and development in this important area of oncology.

References

- 1. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eatris.cz [eatris.cz]

- 5. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 6. Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 [hero.epa.gov]

Cdk7-IN-27: A Technical Guide to a Selective Cdk7 Inhibitor for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. This technical guide provides an in-depth overview of Cdk7-IN-27, a selective inhibitor of CDK7. This document consolidates the available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in their exploration of CDK7 inhibition as a therapeutic strategy.

Introduction to CDK7

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH.[1] In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[1][2] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has become an attractive target for the development of novel anti-cancer therapies.

This compound: A Selective Inhibitor

This compound is a potent and selective inhibitor of CDK7. The key reported activity of this compound is summarized in the table below.

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Line/System |

| Ki | 3 nM | N/A |

| EC50 | 1.49 μM | MDA-MB-453 |

Data sourced from commercially available information.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of CDK7 kinase activity. This inhibition disrupts the two primary functions of CDK7:

-

Cell Cycle Control: By inhibiting CDK7, this compound prevents the activation of downstream cell cycle CDKs. This leads to a blockage in cell cycle progression, with reported effects indicating an arrest in the G0/G1 phase.

-

Transcriptional Regulation: Inhibition of CDK7's phosphorylating activity on RNA Polymerase II disrupts the transcription of a multitude of genes, including those that are crucial for cancer cell survival and proliferation.

Signaling Pathway of CDK7 Inhibition

References

Cdk7-IN-27: A Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk7-IN-27, also known as compound 37, is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This technical guide provides a comprehensive overview of the biological activity, target profile, and mechanism of action of this compound. The information presented is collated from primary scientific literature, offering an in-depth resource for researchers in oncology, cell biology, and drug discovery. The guide includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step in the initiation of transcription.[1][2]

The dual role of CDK7 in promoting cell proliferation and gene expression makes it a compelling target for cancer therapy. Many cancers exhibit dysregulated cell cycles and a heightened dependence on the transcription of oncogenes. Inhibition of CDK7 offers a strategy to simultaneously halt cell cycle progression and suppress the expression of key cancer-driving genes.[3]

This compound: An Overview

This compound is a macrocyclic derivative with a pyrazolo[1,5-a]-1,3,5-triazine core structure, designed as a potent and selective inhibitor of CDK7.[4][5] Its development was motivated by the need for selective CDK7 inhibitors to minimize off-target effects, a common challenge due to the high conservation of the ATP-binding pocket among cyclin-dependent kinases.[4]

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| CDK7 | 3.0 |

| CDK2 | >1000 |

| CDK9 | >1000 |

| CDK1 | >1000 |

| CDK4 | >1000 |

| CDK5 | >1000 |

| CDK6 | >1000 |

Data extracted from "Design and Synthesis of Novel Macrocyclic Derivatives as Potent and Selective Cyclin-Dependent Kinase 7 Inhibitors".[4][5]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) |

| MDA-MB-453 (Breast Cancer) | Proliferation | 1.49 |

Note: The primary publication focused on the biochemical selectivity of this compound. Further cellular characterization data is limited in the currently available literature.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of CDK7. Molecular modeling and structure-activity relationship studies indicate that its macrocyclic structure contributes to its high affinity and selectivity for CDK7 over other CDKs.[4] By inhibiting CDK7, this compound is expected to have two primary effects:

-

Inhibition of Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs (CDK1, CDK2, CDK4, CDK6), this compound is predicted to induce cell cycle arrest, primarily at the G1/S transition.[2][6]

-

Inhibition of Transcription: By blocking the phosphorylation of the RNA Polymerase II CTD, this compound is expected to inhibit the transcription of a broad range of genes, with a potentially greater impact on genes with super-enhancers that are often associated with oncogenes.[3]

Signaling Pathways

The following diagram illustrates the central role of CDK7 in cell cycle control and transcription, and the points of intervention for this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the characterization of CDK7 inhibitors.[4][5]

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 values of a compound against a panel of kinases.

Workflow Diagram:

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in a suitable kinase buffer.

-

Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

-

Assay Plate Setup: Add the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

-

Kinase Addition: Add the pre-mixed kinase and antibody solution to the wells.

-

Tracer Addition: Add the tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Signal Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.

-

Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., MDA-MB-453) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot cell viability against the compound concentration to calculate the IC50 value.

Conclusion and Future Directions

This compound is a highly selective and potent inhibitor of CDK7, representing a valuable tool for dissecting the biological roles of this important kinase. Its high selectivity makes it a superior probe compared to less selective inhibitors. While initial data demonstrates its potent biochemical activity, further research is required to fully elucidate its cellular effects across a broader range of cancer types and to evaluate its in vivo efficacy and pharmacokinetic properties. The detailed characterization of this compound and similar next-generation CDK7 inhibitors will be crucial for advancing the therapeutic potential of targeting CDK7 in cancer.

References

- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Novel Macrocyclic Derivatives as Potent and Selective Cyclin-Dependent Kinase 7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Covalent CDK7 Inhibitors in Cell Cycle Arrest: A Technical Overview

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Cdk7-IN-27." This technical guide will therefore focus on the well-characterized role of Cyclin-Dependent Kinase 7 (CDK7) in cell cycle regulation and the effects of its covalent inhibitors, using the prominent example of THZ1 to illustrate the mechanism of action, experimental findings, and relevant protocols.

Introduction: The Dual Function of CDK7 in Cell Proliferation and Transcription

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that holds a unique, pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] This dual functionality makes it a compelling target in oncology.

-

Cell Cycle Regulation: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[2][3][4] The CAK complex is responsible for the activating phosphorylation of a threonine residue within the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][5] This activation is essential for driving cells through the various phases of the cell cycle.[4][5] For instance, CDK2 activation is required for the G1/S transition, while CDK1 activation is necessary for entry into mitosis (G2/M).[4]

-

Transcriptional Regulation: CDK7 is also an integral component of the general transcription factor TFIIH.[2][3] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and serine 7 residues.[6][7] This phosphorylation is critical for transcription initiation and the release of the polymerase from the promoter to begin productive gene elongation.[3]

Given its central role, inhibiting CDK7 offers a powerful strategy to simultaneously halt cell cycle progression and disrupt the transcriptional machinery that cancer cells heavily rely upon for their survival and proliferation.

Mechanism of Action: How CDK7 Inhibition Induces Cell Cycle Arrest

Covalent CDK7 inhibitors, such as THZ1, typically contain a reactive group (e.g., an acrylamide) that forms a permanent bond with a specific cysteine residue (Cys312) located outside the kinase's active site. This irreversible binding allosterically inhibits CDK7's catalytic activity. The consequences of this inhibition ripple through the cell's regulatory networks, primarily leading to cell cycle arrest.

The primary mechanism of cell cycle arrest involves the disruption of the CAK function of CDK7. By inhibiting CDK7, the activation of downstream cell cycle kinases is prevented.

-

G2/M Arrest: Several studies have shown that CDK7 inhibition leads to a significant cell cycle arrest at the G2/M phase. This is a direct consequence of preventing the activating phosphorylation of CDK1 (at Thr161), the master regulator of mitotic entry.[8]

-

G1/S Arrest: Inhibition of CDK7 can also block the activation of CDK2 (at Thr160), which is essential for the transition from the G1 to the S phase.[2]

Furthermore, the transcriptional effects of CDK7 inhibition contribute to cell cycle arrest. The expression of key cell cycle regulators, such as Cyclin B1, can be suppressed, further reinforcing the block at the G2/M checkpoint.

Signaling Pathway Diagram

Quantitative Data: Efficacy of CDK7 Inhibition on Cell Cycle Progression

The inhibitory effects of compounds like THZ1 have been quantified across various cancer cell lines, demonstrating a consistent induction of cell cycle arrest.

| Cell Line (Cancer Type) | Inhibitor | Concentration (nM) | Duration (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| HeLa (Cervical Cancer) | THZ1 | 50 | 24 | Decreased | Decreased | Increased | [9] |

| SiHa (Cervical Cancer) | THZ1 | 50 | 24 | Decreased | Decreased | Increased | [9] |

| C33A (Cervical Cancer) | THZ1 | 50 | 24 | Decreased | Decreased | Increased | [9] |

Note: The referenced study shows a "conspicuous increase in the G2/M phase and a concomitant decrease in the S phase" but does not provide specific percentages. The table reflects this qualitative description.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of CDK7 inhibitors on the cell cycle.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the CDK7 inhibitor (e.g., THZ1) at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: After treatment, aspirate the media and wash cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

-

Data Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol is used to detect changes in the levels and phosphorylation status of key cell cycle regulatory proteins.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as CDK1, phospho-CDK1 (Thr161), and Cyclin B1.

Methodology:

-

Cell Lysis: Following treatment with the CDK7 inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-CDK1, anti-CDK1, anti-Cyclin B1, anti-α-tubulin as a loading control) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow Diagram

Conclusion

Inhibition of CDK7 presents a potent anti-cancer strategy by simultaneously disrupting two core pillars of malignancy: uncontrolled cell division and aberrant transcription. Covalent inhibitors effectively block the CDK-activating function of CDK7, preventing the phosphorylation and activation of key cell cycle kinases like CDK1 and CDK2. This leads to a robust cell cycle arrest, most prominently at the G2/M transition, thereby halting cancer cell proliferation. The quantitative analysis of cell cycle distribution and protein phosphorylation provides clear evidence for this mechanism. The protocols outlined herein represent standard methodologies for researchers and drug development professionals to investigate and characterize the impact of novel CDK7 inhibitors on cell cycle progression.

References

- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-27: A Technical Guide to Its Inhibitory Constant (Ki) and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical parameters of Cdk7-IN-27, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document focuses on its inhibitory constant (Ki) and binding affinity, presenting quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Inhibition Data

This compound is a potent and selective inhibitor of CDK7. The following table summarizes its key quantitative inhibitory value.

| Compound | Target | Ki Value |

| This compound | CDK7 | 3 nM[1][2] |

Experimental Protocols

While the specific experimental protocol used to determine the 3 nM Ki value for this compound is not publicly detailed in the available resources, a representative methodology for determining the Ki of a kinase inhibitor is outlined below. This protocol is based on standard in vitro kinase assays.

Representative Protocol: In Vitro Kinase Inhibition Assay for Ki Determination

Objective: To determine the inhibitory constant (Ki) of a compound against a specific kinase.

Materials:

-

Recombinant human CDK7/cyclin H/MAT1 complex

-

Kinase substrate (e.g., a peptide with a phosphorylation site for CDK7)

-

ATP (Adenosine triphosphate)

-

Test inhibitor (e.g., this compound) at various concentrations

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a fluorescence resonance energy transfer (FRET)-based system)

-

Microplate reader capable of detecting luminescence or fluorescence

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to create a range of concentrations to be tested.

-

Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer to the desired working concentrations.

-

-

Kinase Reaction:

-

In the wells of a microplate, add the kinase assay buffer.

-

Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor (vehicle control).

-

Add the recombinant CDK7/cyclin H/MAT1 enzyme to all wells.

-

Initiate the kinase reaction by adding the ATP and substrate mixture. The concentration of ATP should be close to its Km value for accurate Ki determination.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit used.

-

Add the detection reagent according to the manufacturer's instructions. For instance, in an ADP-Glo™ assay, a reagent is added to deplete unconsumed ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

-

Incubate the plate as required by the detection system to allow the signal to develop.

-

-

Data Acquisition and Analysis:

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

-

Cdk7 Signaling Pathways

CDK7 plays a crucial dual role in regulating both transcription and the cell cycle. The following diagrams illustrate these key signaling pathways.

Caption: Cdk7's role in the transcriptional regulation pathway.

Caption: Cdk7's role as a CDK-activating kinase (CAK) in cell cycle progression.

References

The Impact of Cdk7 Inhibition on G0/G1 Cell Cycle Phase Progression: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of cell cycle progression and transcription. Its multifaceted role, primarily through the activation of downstream cyclin-dependent kinases (CDKs) and phosphorylation of RNA polymerase II, positions it as a key therapeutic target in oncology. This document provides an in-depth technical guide on the effects of Cdk7 inhibition, with a focus on the G0/G1 phase of the cell cycle. While specific data for the inhibitor "Cdk7-IN-27" is not available in the public domain, this guide synthesizes findings from studies on other potent and selective Cdk7 inhibitors to provide a comprehensive understanding of the cellular consequences of targeting this kinase.

Introduction to Cdk7 and its Role in the G1 Phase

Cyclin-dependent kinase 7 (Cdk7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes: cell cycle control and transcription. As the catalytic subunit of the Cdk-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, Cdk7 is responsible for the activating phosphorylation of several cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6.[1][2][3] The activation of these CDKs is essential for the orderly progression through the different phases of the cell cycle.

The G1 phase is a critical period where the cell integrates mitogenic signals and decides whether to enter the cell division cycle. A key event in G1 progression is the phosphorylation of the retinoblastoma protein (Rb) by Cdk4/6-Cyclin D complexes.[4] This phosphorylation event leads to the release of the E2F transcription factor, which in turn drives the expression of genes necessary for the G1/S transition and DNA synthesis.[5][6] Cdk7 plays a pivotal role in this process by directly phosphorylating and activating Cdk4 and Cdk6, thereby promoting entry into the S phase.[7][8]

Quantitative Effects of Cdk7 Inhibition on G0/G1 Phase

Inhibition of Cdk7 has been shown to induce cell cycle arrest, with a predominant effect on the G1 phase in many cancer cell lines. This G1 arrest is a direct consequence of the inhibition of Cdk7's CAK activity, leading to reduced activation of Cdk2, Cdk4, and Cdk6. The following tables summarize quantitative data from studies using various selective Cdk7 inhibitors, demonstrating their impact on cell cycle distribution.

Table 1: Dose-Dependent Effect of Cdk7 Inhibitors on G1 Phase Arrest

| Cdk7 Inhibitor | Cell Line | Concentration (nM) | % of Cells in G0/G1 Phase (Treatment) | % of Cells in G0/G1 Phase (Control) | Reference |

| THZ1 | Jurkat | 50 | 68.3% | 45.1% | [Kwiatkowski et al., 2014] |

| THZ1 | Jurkat | 100 | 75.1% | 45.1% | [Kwiatkowski et al., 2014] |

| BS-181 | JT/BCL-2 | 500 | Increased G1 population | Not specified | [9] |

| YKL-5-124 | HAP1 | 125 | Increased G1 population | Not specified | [10] |

| YKL-5-124 | HAP1 | 500 | Increased G1 population | Not specified | [10] |

Table 2: Time-Course Effect of Cdk7 Inhibitors on G1 Phase Arrest

| Cdk7 Inhibitor | Cell Line | Concentration (nM) | Treatment Duration (hours) | % of Cells in G0/G1 Phase | Reference |

| Compound 140 | A549 | 1000 | 24 | Increased G1 population | [1] |

| Compound 297 | A549 | 300 | 24 | Increased G1 population | [1] |

Note: The data presented is a representative summary from available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., A549, Jurkat, HAP1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Inhibitor Preparation: A selective Cdk7 inhibitor is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -80°C.

-

Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The following day, the media is replaced with fresh media containing the Cdk7 inhibitor at various concentrations or a DMSO vehicle control. Cells are then incubated for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.

-

Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C for at least 24 hours.

-

Staining: Fixed cells are washed with PBS to remove ethanol and then resuspended in a staining solution containing a DNA intercalating dye such as propidium iodide (PI) or DAPI, and RNase A to prevent staining of double-stranded RNA.[11][12]

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA dye.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., FlowJo, ModFit).[12]

Signaling Pathways and Experimental Workflow

Cdk7 Signaling Pathway in G1/S Transition

References

- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. G1/S transition - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. A Cdk7-Cdk4 T-Loop Phosphorylation Cascade Promotes G1 Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-27 in Triple-Negative Breast Cancer Research: A Technical Guide

Executive Summary

Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in TNBC, owing to its dual role in regulating the cell cycle and transcription. TNBC cells often exhibit a dependency on CDK7 for the transcription of key oncogenic genes, a phenomenon known as "transcriptional addiction".[1][2][3] This guide provides a comprehensive technical overview of the role of CDK7 inhibition in TNBC research, with a specific focus on the selective inhibitor Cdk7-IN-27. While direct research on this compound in TNBC is limited in publicly available literature, this document extrapolates from extensive research on other CDK7 inhibitors to provide a foundational understanding of its potential mechanism of action and therapeutic rationale in this disease context.

Introduction to CDK7 as a Target in TNBC

Triple-Negative Breast Cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, is a heterogeneous and aggressive subtype of breast cancer.[4] The lack of well-defined molecular targets renders hormone therapy and HER2-targeted treatments ineffective, leaving chemotherapy as the primary treatment modality.

Cyclin-dependent kinase 7 (CDK7) is a crucial component of two key cellular complexes:

-

CDK-Activating Kinase (CAK) Complex: As part of the CAK complex (comprising CDK7, Cyclin H, and MAT1), CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[5][6]

-

General Transcription Factor TFIIH: CDK7 is also a subunit of the general transcription factor TFIIH.[5] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 residues, a critical step for the initiation of transcription.[7]

Studies have revealed that TNBC cells are exceptionally dependent on CDK7 activity.[1][2] This "transcriptional addiction" is linked to super-enhancers, which are large clusters of enhancers that drive high-level expression of key oncogenes and cell identity genes, such as MYC.[8][9] Inhibition of CDK7 disrupts the transcription of these critical genes, leading to cell cycle arrest and apoptosis in TNBC cells.[1][2]

This compound: A Selective CDK7 Inhibitor

This compound (also known as Compound 37) is a selective inhibitor of CDK7.[10][11] While its efficacy has not been extensively reported in TNBC-specific models, its known biochemical and cellular activities provide a basis for its potential application in this field.

Quantitative Data for this compound

| Parameter | Value | Cell Line / System | Reference |

| Ki (Inhibitory Constant) | 3 nM | Biochemical Assay | [10][11] |

| EC50 (Half Maximal Effective Concentration) | 1.49 µM | MDA-MB-453 (human breast cancer cells) | [10] |

| Metabolic Stability (t½, mouse liver microsomes) | 38.5 min | In Vitro | [10][12] |

| Metabolic Stability (t½, human liver microsomes) | 34.1 min | In Vitro | [10][12] |

Note: The MDA-MB-453 cell line is classified as a luminal androgen receptor (LAR) subtype of breast cancer, not TNBC.

Mechanism of Action of CDK7 Inhibition in TNBC

The therapeutic effect of CDK7 inhibition in TNBC stems from its dual impact on transcription and cell cycle control.

Inhibition of CDK7 in TNBC leads to:

-

Transcriptional Repression: By preventing the phosphorylation of RNAPII, CDK7 inhibitors block the transcription of a specific set of genes, often regulated by super-enhancers, to which TNBC cells are addicted for survival.[1][8] This includes critical oncogenes like MYC.[8]

-

Cell Cycle Arrest: Inhibition of CDK7's CAK activity prevents the activation of cell cycle CDKs, leading to a halt in cell cycle progression, often at the G1/S transition.[6][10] this compound has been shown to cause cell cycle arrest in the G0/G1 phase.[10][11]

Preclinical Efficacy of CDK7 Inhibitors in TNBC Models

In Vitro Efficacy of CDK7 Inhibitors in TNBC Cell Lines

| Inhibitor | Cell Line | IC50 / EC50 | Effect | Reference |

| THZ1 | MDA-MB-231 | < 70 nM | Suppression of cell proliferation | [13] |

| THZ1 | MDA-MB-468 | < 70 nM | Suppression of cell proliferation | [13] |

| THZ1 | BT-549 | < 70 nM | Suppression of cell proliferation | [13] |

| THZ1 | Primary TNBC Cells | Not specified | Induction of apoptosis | [13] |

| N76-1 | MDA-MB-231 | 4.4 nM | Inhibition of cell viability | |

| N76-1 | CAL-148 | 32 nM | Inhibition of cell viability | |

| N76-1 | MFM-223 | 23.1 nM | Inhibition of cell viability |

In Vivo Efficacy of CDK7 Inhibitors in TNBC Models

| Inhibitor | Model | Dosage | Effect | Reference |

| THZ1 | Patient-Derived Xenograft (PDX) | 10 mg/kg, i.p. | Substantial blockage of tumor growth, tumor regression | [13] |

| N76-1 | MDA-MB-231 Xenograft | Not specified | Inhibition of tumor growth |

Key Experimental Methodologies

The evaluation of CDK7 inhibitors in TNBC research involves a range of standard and specialized assays.

References

- 1. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7-dependent transcriptional addiction in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition [frontiersin.org]

- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK7-IN-27_TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-27 for Studying Transcriptional Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Cdk7-IN-27, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), as a tool to investigate transcriptional regulation. Due to the limited publicly available data specifically for this compound, this document also incorporates methodologies and data from other well-characterized selective CDK7 inhibitors, such as YKL-5-124 and SY-351, to provide a thorough and practical resource for researchers.

Introduction to CDK7's Role in Transcriptional Regulation

Cyclin-Dependent Kinase 7 (CDK7) is a key enzyme with dual functions in regulating the cell cycle and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression.[2] Crucially for transcriptional studies, CDK7 is also the kinase subunit of the general transcription factor TFIIH.[3] In this role, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 residues, a critical step for transcription initiation and promoter escape.[4] Furthermore, CDK7 can activate other transcription-associated kinases like CDK9, which is essential for productive transcriptional elongation.[5]

Selective inhibitors of CDK7, such as this compound, are invaluable chemical probes for dissecting these complex processes. By inhibiting the catalytic activity of CDK7, researchers can study the downstream consequences on global and gene-specific transcription, the interplay between transcription and cell cycle control, and the therapeutic potential of targeting transcriptional addiction in diseases like cancer.

This compound: A Selective Inhibitor

This compound is a potent and selective inhibitor of CDK7.[6] Its primary mechanism of action is the inhibition of CDK7's kinase activity, which in turn affects both transcriptional and cell-cycle-related pathways. One of its known effects is the inhibition of retinoblastoma protein (Rb) phosphorylation, leading to cell cycle arrest at the G0/G1 phase.[6][7]

Quantitative Data on Selective CDK7 Inhibitors

The following tables summarize key quantitative data for this compound and other representative selective CDK7 inhibitors to illustrate their potency and selectivity.

Table 1: Potency and Cellular Effects of this compound

| Parameter | Value | Cell Line | Reference |

| Ki (Inhibition Constant) | 3 nM | N/A (Biochemical) | [6][7] |

| EC50 (Cell Proliferation) | 1.49 µM | MDA-MB-453 | [6] |

| Metabolic Half-life (Mouse) | 38.5 min | Liver Microsomes | [8] |

| Metabolic Half-life (Human) | 34.1 min | Liver Microsomes | [8] |

| Primary Cellular Effect | G0/G1 Cell Cycle Arrest | MDA-MB-453 | [6][7] |

Table 2: Comparative Potency and Selectivity of Various CDK7 Inhibitors

| Compound | CDK7 IC50 / EC50 | CDK12 IC50 / EC50 | CDK13 IC50 / EC50 | CDK9 IC50 | Reference |

| YKL-5-124 | 9.7 nM (IC50) | >10,000 nM | >10,000 nM | 3020 nM | [2] |

| SY-351 | 8.3 nM (EC50) | 36 nM (EC50) | N/A | >10,000 nM | [5][9] |

| THZ1 | 3.2 nM (IC50) | 4.8 nM (IC50) | 6.3 nM (IC50) | 155 nM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on transcriptional regulation.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on CDK7 kinase activity.

Materials:

-

Recombinant CDK7/CycH/MAT1 complex

-

CDK7 peptide substrate (e.g., 5-FAM-YSPTSPSKKKK)

-

ATP (at Km for CDK7)

-

This compound

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay kit or similar

Protocol:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the recombinant CDK7 complex, the peptide substrate, and the this compound dilution.

-

Incubate for 20-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of RNAPII and CDK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates in cells.

Materials:

-

Cell line of interest (e.g., HL60, HAP1)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total-RNAPII, anti-phospho-CDK1 (T161), anti-phospho-CDK2 (T160), anti-pRb, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1, 6, or 24 hours).

-

Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and visualize protein bands using a chemiluminescence detection system.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cell line of interest

-

This compound

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Treat cells with this compound or vehicle for 24-48 hours.

-

Harvest cells (including floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To map the genome-wide occupancy of RNAPII and assess the impact of CDK7 inhibition on its recruitment and pausing.

Materials:

-

Cell line of interest

-

This compound

-

Formaldehyde (for cross-linking)

-

ChIP-grade antibodies (e.g., anti-RNAPII)

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, and washing

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

Protein A/G magnetic beads

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Protocol:

-

Treat cells with this compound or vehicle for a short duration (e.g., 1-6 hours).

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-500 bp using sonication.

-

Pre-clear the chromatin lysate with magnetic beads.

-

Incubate the sheared chromatin with the anti-RNAPII antibody overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library and perform high-throughput sequencing.

-

Analyze the sequencing data to identify changes in RNAPII occupancy at promoters and gene bodies.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways involving CDK7 and a general workflow for studying a CDK7 inhibitor.

Caption: CDK7's dual role in transcription and cell cycle regulation and its inhibition by this compound.

Caption: A general experimental workflow for characterizing a selective CDK7 inhibitor like this compound.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7-IN-27_TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptional control of DNA repair networks by CDK7 regulates sensitivity to radiation in MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cdk7-IN-27 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Cdk7-IN-27, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in cell-based assays. The information is intended to assist in the investigation of the cellular effects of CDK7 inhibition and to support drug development efforts.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating cell cycle progression and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[1][2] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), which is essential for the initiation and elongation phases of transcription.[3][4][5] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.

This compound is a selective inhibitor of CDK7 with a high affinity, demonstrating a Ki value of 3 nM.[6] It has been shown to effectively induce cell cycle arrest at the G0/G1 phase and inhibit cancer cell proliferation.[6] These notes provide detailed methodologies for assessing the biological activity of this compound in a cellular context.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and other relevant CDK7 inhibitors for comparative purposes.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| Ki | 3 nM | - | In vitro kinase assay | [6] |

| EC50 | 1.49 µM | MDA-MB-453 | 5-day cell proliferation assay | [6] |

| Cell Cycle Arrest | G0/G1 phase | Not specified | Not specified | [6] |

Table 2: Comparative Cellular IC50 Values of Various CDK7 Inhibitors

| Inhibitor | Cell Line | IC50 (µM) | Assay Duration | Reference |

| This compound | MDA-MB-453 | 1.49 | 5 days | [6] |

| BS-181 | KHOS | 1.75 | 6 days | [7] |

| BS-181 | U2OS | 2.32 | 6 days | [7] |

| THZ1 | Jurkat | Potent (nM range) | 72 hours | [5] |

| THZ1 | Loucy | Potent (nM range) | 72 hours | [5] |

| YKL-5-124 | HAP1 | Not specified | 24 hours | [2] |

| YKL-5-124 | Jurkat | Not specified | Not specified | [2] |

Signaling Pathways and Experimental Workflow

CDK7 Signaling Pathway

CDK7's central role in both cell cycle control and transcription is depicted in the following diagram.

Caption: Diagram of the dual roles of CDK7 in cell cycle and transcription.

General Experimental Workflow for this compound Characterization

The following workflow outlines the key steps for characterizing the cellular effects of this compound.

Caption: A general workflow for cell-based characterization of this compound.

Experimental Protocols

Note: The following protocols are generalized based on common practices for CDK7 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions when using this compound.

Cell Viability/Proliferation Assay

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-453)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.01 to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours to 5 days).

-

Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Target Engagement and Downstream Signaling

This protocol is used to assess the phosphorylation status of CDK7 substrates and downstream signaling molecules.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound and DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CDK1(T161), anti-p-CDK2(T160), anti-p-RNAPII CTD (Ser2, Ser5, Ser7), anti-total CDK1, anti-total CDK2, anti-total RNAPII, anti-cleaved PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 6, 24, 48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound and DMSO

-

PBS

-

Trypsin

-

70% ice-cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the cellular characterization of this compound. By employing these methodologies, researchers can effectively investigate the on-target effects, downstream signaling consequences, and anti-proliferative activity of this selective CDK7 inhibitor. It is crucial to optimize the described protocols for the specific experimental systems being used to ensure robust and reproducible data.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7-IN-27_TargetMol [targetmol.com]

- 7. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Cdk7-IN-27 in the MDA-MB-453 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including oncogenes like MYC.[3]

The MDA-MB-453 cell line, derived from a metastatic breast carcinoma, is a valuable in vitro model for studying triple-negative breast cancer (TNBC) with androgen receptor (AR) expression. Cdk7-IN-27 and its analogs are potent and selective inhibitors of CDK7, offering a promising avenue for investigating the therapeutic potential of CDK7 inhibition in this breast cancer subtype. This document provides detailed application notes and protocols for utilizing this compound in the MDA-MB-453 cell line.

Data Presentation

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Cdk7 inhibitors in the MDA-MB-453 cell line and a panel of other breast cancer cell lines for comparative purposes.

| Inhibitor | Cell Line | IC50 (µM) | Treatment Duration | Reference |

| Cdk7-IN-26 | MDA-MB-453 | 0.15 | Not Specified | [4] |

| THZ1 | MDA-MB-453 | 0.133 | 2 days | [5] |

| THZ1 | MDA-MB-453 | 0.01 | 7 days | [5] |

Note: Cdk7-IN-26 is a closely related analog of this compound. Data for other breast cancer cell lines with THZ1 can be found in the cited literature for broader context.[5]

Signaling Pathways and Experimental Workflow

Cdk7 Signaling Pathway

Caption: Cdk7 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for studying this compound in MDA-MB-453 cells.

Experimental Protocols

Cell Culture and Maintenance of MDA-MB-453 Cells

-

Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 0% CO2 (as L-15 medium is formulated for use in a CO2-free environment).

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

-

Add an appropriate volume of a dissociation reagent (e.g., TrypLE™ Express) and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize the dissociation reagent with fresh growth medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at the desired density.

-

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[6]

-

Materials:

-

MDA-MB-453 cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed MDA-MB-453 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in growth medium.

-